molecular formula C9H6BrClN4O2 B11795873 Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11795873
M. Wt: 317.52 g/mol
InChI Key: ZZABBJGVHVACHX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the reaction of 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid
  • 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its pyrazole analogs .

Properties

Molecular Formula

C9H6BrClN4O2

Molecular Weight

317.52 g/mol

IUPAC Name

methyl 5-bromo-2-(3-chloropyridin-2-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H6BrClN4O2/c1-17-9(16)6-7(10)14-15(13-6)8-5(11)3-2-4-12-8/h2-4H,1H3

InChI Key

ZZABBJGVHVACHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1Br)C2=C(C=CC=N2)Cl

Origin of Product

United States

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